DAN-1 EE hydrochloride

説明

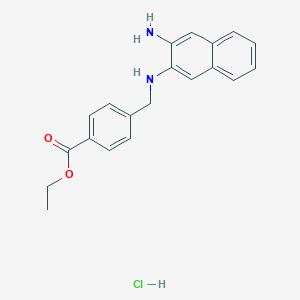

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

ethyl 4-[[(3-aminonaphthalen-2-yl)amino]methyl]benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2.ClH/c1-2-24-20(23)15-9-7-14(8-10-15)13-22-19-12-17-6-4-3-5-16(17)11-18(19)21;/h3-12,22H,2,13,21H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMTHVIIBTLZVBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CNC2=CC3=CC=CC=C3C=C2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

DAN-1 EE Hydrochloride: A Technical Guide to a Fluorescent Probe for Nitric Oxide Bioimaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAN-1 EE hydrochloride is a synthetic, cell-permeable fluorescent probe designed for the real-time bioimaging of nitric oxide (NO), a critical signaling molecule in a vast array of physiological and pathological processes. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for its application in cellular imaging.

Core Compound and Properties

This compound, with the chemical name Ethyl 4-[[(3-amino-2-naphthalenyl)amino]methyl]-benzoic acid, ethyl ester, monohydrochloride, is a derivative of 2,3-diaminonaphthalene (B165487) (DAN)[1]. The ethyl ester modification renders the molecule lipophilic, facilitating its passive diffusion across cell membranes.

Quantitative Data Summary

The following table summarizes the key physicochemical and spectral properties of this compound and its reaction product.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₂₀N₂O₂ • HCl | [1] |

| Molecular Weight | 356.9 g/mol | [1] |

| CAS Number | 1049720-51-5 | [1] |

| Excitation Wavelength (λex) | 360-380 nm | [1] |

| Emission Wavelength (λem) | 420-450 nm | [1] |

| Fluorescence Intensity Increase | ~300-fold upon reaction with NO | |

| Solubility | Soluble in DMSO and ethanol | [1] |

Mechanism of Action

The functionality of this compound as a nitric oxide probe is a multi-step process that occurs within the intracellular environment.

-

Cellular Uptake: The lipophilic nature of DAN-1 EE allows it to readily cross the plasma membrane of living cells.

-

Intracellular Hydrolysis: Once inside the cell, ubiquitous intracellular esterases cleave the ethyl ester group, transforming DAN-1 EE into its membrane-impermeable form, DAN-1. This intracellular trapping mechanism ensures the accumulation of the probe within the cell and reduces signal leakage.

-

Reaction with Nitric Oxide: In the presence of nitric oxide and oxygen, the vicinal diamino groups of DAN-1 undergo a nitrosation reaction, which is then followed by cyclization to form a highly fluorescent triazole derivative. It is important to note that the direct reactant with the probe is likely dinitrogen trioxide (N₂O₃), which is formed from the autooxidation of nitric oxide.

-

Fluorescence Detection: The resulting triazole product exhibits a significant increase in fluorescence intensity (approximately 300-fold) compared to the parent DAN-1 molecule. This "turn-on" fluorescence response can be detected using standard fluorescence microscopy or fluorometry.

Signaling Pathway Diagram

Caption: Intracellular activation and reaction of DAN-1 EE with nitric oxide.

Experimental Protocols

The following protocols are provided as a general guideline. Optimal conditions, such as probe concentration and incubation time, may vary depending on the cell type and experimental conditions and should be determined empirically.

Preparation of Stock Solution

-

Prepare a stock solution of this compound in the range of 1-10 mM in anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Cellular Staining and Nitric Oxide Imaging

This protocol is adapted from methods used for similar fluorescent NO probes.

-

Cell Culture: Plate cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) and culture until they reach the desired confluency.

-

Probe Loading: a. Dilute the this compound stock solution in a serum-free medium or an appropriate physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final working concentration, typically in the range of 1-10 µM. b. Remove the culture medium from the cells and wash once with the serum-free medium or buffer. c. Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

-

Washing: a. Remove the probe-containing medium. b. Wash the cells two to three times with the serum-free medium or buffer to remove any excess extracellular probe.

-

Imaging: a. Add fresh medium or buffer to the cells. b. If inducing NO production, add the stimulus at this point. c. Proceed with fluorescence imaging using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission wavelengths of the DAN-1 triazole product (Ex/Em: ~370/440 nm). d. Acquire images at desired time points to monitor the change in fluorescence intensity, which corresponds to the level of intracellular nitric oxide.

Experimental Workflow Diagram

Caption: A typical workflow for cellular nitric oxide imaging using DAN-1 EE HCl.

Considerations and Limitations

-

Autofluorescence: The shorter excitation and emission wavelengths of DAN-1 EE may result in higher background autofluorescence from biological samples compared to probes that excite at longer wavelengths.

-

pH Sensitivity: The fluorescence of many probes can be pH-dependent. While data on the pH sensitivity of the DAN-1 triazole product is not extensively reported, it is a factor to consider in experimental design.

-

Specificity: Like other diaminonaphthalene-based probes, DAN-1 EE reacts with N₂O₃, an oxidized product of NO. Therefore, the signal is dependent on the presence of oxygen and may not exclusively reflect NO concentration under all conditions.

-

Calibration: For quantitative measurements, it is challenging to calibrate the intracellular fluorescence signal to a specific NO concentration due to variations in probe loading, esterase activity, and intracellular environment.

Conclusion

This compound is a valuable tool for the qualitative and semi-quantitative detection of nitric oxide in living cells. Its cell-permeability and the intracellular trapping mechanism provide a robust method for imaging NO production with good spatial and temporal resolution. Researchers should be mindful of the potential limitations and optimize experimental conditions to ensure reliable and reproducible results.

References

DAN-1 EE Hydrochloride: A Technical Guide for Cellular Nitric Oxide Detection

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of DAN-1 EE hydrochloride, a fluorescent probe for the detection of nitric oxide (NO) in cellular systems. We will delve into its mechanism of action, experimental protocols, and key quantitative data, offering a comprehensive resource for researchers in cellular biology and drug development.

Introduction to this compound

This compound is a cell-permeable fluorescent indicator designed for the bioimaging of nitric oxide, a critical signaling molecule in numerous physiological and pathological processes.[1] As a member of the 2,3-diaminonaphthalene (B165487) (DAN) family of probes, its detection mechanism relies on the reaction of its core structure with reactive nitrogen species (RNS) derived from NO. The "EE" designation signifies the presence of an ethyl ester group, which enhances its membrane permeability, allowing for efficient loading into live cells.

Mechanism of Action

The functionality of this compound as an intracellular NO probe is a two-step process. First, the cell-permeable, non-fluorescent this compound crosses the cell membrane. Inside the cell, ubiquitous intracellular esterases cleave the ethyl ester group, converting it into the membrane-impermeable DAN-1.[1] This trapping mechanism ensures the accumulation of the probe within the cell, enhancing the signal-to-noise ratio.

Subsequently, in the presence of nitric oxide and oxygen, the vicinal diamine moiety of the activated DAN-1 probe undergoes a reaction with dinitrogen trioxide (N₂O₃), which is formed from the autooxidation of NO. This reaction results in the formation of a highly fluorescent triazole derivative, which can be detected using fluorescence microscopy or spectroscopy.[2]

Below is a diagram illustrating the intracellular activation and reaction pathway of this compound.

Caption: Intracellular activation and NO detection by DAN-1 EE.

Quantitative Data

The following table summarizes the key quantitative parameters of this compound for nitric oxide detection.

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | 360-380 nm | [1] |

| Emission Wavelength (λem) | 420-450 nm | [1] |

| Molecular Weight | 356.85 g/mol | |

| Solubility | Soluble in DMSO and ethanol | [1] |

| Detection Principle | Reaction with N₂O₃ to form a fluorescent triazole | [2] |

Note: The detection limit for NO using this compound is not widely reported. However, for a similar class of diaminofluorescein probes, the detection limit for NO has been reported to be in the low nanomolar range (e.g., 5 nM for DAF-2).[3]

Experimental Protocols

This section provides a general protocol for the use of this compound in cultured cells. It is important to note that optimal conditions (e.g., probe concentration, loading time) may vary depending on the cell type and experimental setup and should be determined empirically.

Reagent Preparation

-

Stock Solution: Prepare a 1 to 10 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or ethanol. Store the stock solution at -20°C, protected from light.

-

Loading Buffer: A common loading buffer is a balanced salt solution such as Hank's Balanced Salt Solution (HBSS) or a serum-free cell culture medium.

Cellular Loading Protocol

The following diagram outlines the general workflow for cell loading and imaging.

Caption: General workflow for cellular NO detection with DAN-1 EE.

Detailed Methodologies

-

Cell Seeding: Seed cells on an appropriate imaging vessel (e.g., glass-bottom dishes, chamber slides) and allow them to adhere and reach the desired confluency.

-

Probe Loading:

-

Dilute the this compound stock solution into the pre-warmed loading buffer to a final concentration typically in the range of 5-10 µM.

-

Remove the culture medium from the cells and wash once with the loading buffer.

-

Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

-

-

Washing: After incubation, remove the loading solution and wash the cells 2-3 times with the loading buffer or an appropriate imaging medium to remove any excess extracellular probe.

-

NO Stimulation and Imaging:

-

Replace the wash buffer with the desired imaging medium.

-

If applicable, add the experimental compounds (e.g., NO donors, inhibitors, or other stimuli) to the cells.

-

Proceed with fluorescence imaging using a fluorescence microscope equipped with filters appropriate for the excitation and emission wavelengths of the fluorescent triazole product (Ex: 360-380 nm, Em: 420-450 nm).

-

Acquire images at desired time points to monitor the change in fluorescence intensity, which correlates with the intracellular NO concentration.

-

Controls and Considerations

-

Negative Control: Include a negative control group of cells that are loaded with DAN-1 EE but not stimulated to produce NO. This will establish the baseline fluorescence.

-

Positive Control: Use a known NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) to confirm that the probe is responsive to NO in your cell system.

-

Autofluorescence: Be aware of potential cellular autofluorescence in the blue channel and acquire images of unstained cells to assess its contribution.

-

Phototoxicity and Photobleaching: Minimize light exposure to the cells to avoid phototoxicity and photobleaching of the fluorescent product.

Conclusion

This compound is a valuable tool for the detection and bioimaging of nitric oxide in living cells. Its cell-permeable nature and the intracellular trapping mechanism provide a robust method for studying the dynamic roles of NO in cellular signaling. By understanding its mechanism and following optimized protocols, researchers can effectively utilize this probe to gain insights into the complex biology of nitric oxide.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Fluorescence of 1,2-diaminoanthraquinone and its nitric oxide reaction product within macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Principles of DAN-1 EE Hydrochloride Fluorescence: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of DAN-1 EE hydrochloride as a fluorescent probe for the detection of nitric oxide (NO). The content herein is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this tool in their scientific investigations.

Core Principles of Fluorescence

DAN-1 EE (ethyl 4-[[(3-aminonaphthalen-2-yl)amino]methyl]benzoate) hydrochloride is a cell-permeable fluorescent probe designed for the detection of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes.[1] The fundamental principle of its application lies in a two-step intracellular activation and subsequent reaction with nitric oxide-derived species to yield a highly fluorescent product.

Initially, the non-fluorescent this compound readily crosses the cell membrane due to its ester group. Once inside the cell, cytosolic esterases cleave the ethyl ester group, converting it into the membrane-impermeable DAN-1.[2][3][4] This intracellular trapping mechanism prevents the leakage of the probe from the cell, ensuring a more stable and localized fluorescent signal.[3][4]

The core of the detection mechanism involves the reaction of the vicinal diamine structure of DAN-1 with nitrosating species derived from nitric oxide in the presence of oxygen. This reaction leads to the formation of a stable and highly fluorescent triazole derivative, 2,3-naphthotriazole (NAT).[2] The intensity of the resulting fluorescence is directly proportional to the concentration of nitric oxide, allowing for its quantification.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₁ClN₂O₂ | [5] |

| Molecular Weight | 356.85 g/mol | [6][7] |

| Excitation Wavelength (λex) | 360-380 nm | [3][4] |

| Emission Wavelength (λem) | 420-450 nm | [3][4] |

| Quantum Yield (Φf) | Data not available for the specific naphthotriazole product of DAN-1. However, fluorescently labeled triazoles can exhibit a wide range of quantum yields, from low to high, depending on their chemical structure and environment. | |

| Detection Limit | The parent compound, 2,3-diaminonaphthalene (B165487) (DAN), has a reported detection limit of approximately 25 nM for nitrite (B80452). |

Reaction Mechanism

The chemical transformation of DAN-1 in the presence of nitric oxide is a key aspect of its function as a fluorescent probe. The process can be summarized as follows:

-

Intracellular Hydrolysis: DAN-1 EE is hydrolyzed by intracellular esterases to form DAN-1.

-

Reaction with Nitrosating Species: Nitric oxide (NO) is a short-lived radical that, in an aerobic environment, is readily converted to various reactive nitrogen species (RNS), including dinitrogen trioxide (N₂O₃).

-

Triazole Formation: The vicinal diamines of DAN-1 react with N₂O₃ to form a stable and highly fluorescent 2,3-naphthotriazole derivative.

It is important to note that other reactive species, such as peroxynitrite (ONOO⁻), which is formed from the reaction of NO with superoxide, can potentially interfere with the assay by causing chemical decomposition of the fluorescent naphthotriazole product.

Experimental Protocols

In Vitro Nitrite/Nitrate (B79036) Quantification

This protocol is adapted from methods for the fluorescent determination of nitrite using 2,3-diaminonaphthalene.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Nitrate reductase (for nitrate determination)

-

NADPH

-

FAD

-

Sodium nitrite (NaNO₂) standard solutions

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Sample Preparation: Collect cell culture supernatants or other biological samples. If measuring total NOx (nitrite + nitrate), incubate the samples with nitrate reductase, NADPH, and FAD according to the manufacturer's instructions to convert nitrate to nitrite.

-

Standard Curve Preparation: Prepare a series of sodium nitrite standards in the same buffer as the samples (e.g., 0-10 µM).

-

Probe Loading: Add this compound stock solution to each well containing samples and standards to a final concentration of 5-10 µM.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~365 nm and emission at ~450 nm.

-

Data Analysis: Subtract the fluorescence of the blank (buffer with DAN-1 EE) from all readings. Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve. Determine the nitrite concentration in the samples from the standard curve.

Live Cell Imaging of Intracellular Nitric Oxide

Materials:

-

Cells of interest cultured on glass-bottom dishes or coverslips

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or equivalent)

-

Optional: NO donor (e.g., SNAP, SNP) as a positive control

-

Optional: NOS inhibitor (e.g., L-NAME) as a negative control

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.

-

Probe Loading: Remove the culture medium and wash the cells once with pre-warmed HBSS. Incubate the cells with 5-10 µM this compound in HBSS for 30-60 minutes at 37°C, protected from light.

-

Washing: After incubation, wash the cells twice with pre-warmed HBSS to remove any excess probe.

-

Imaging: Mount the dish or coverslip on the fluorescence microscope. Acquire images using an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

-

Stimulation (Optional): To observe dynamic changes in NO production, acquire a baseline fluorescence image and then add a stimulant (e.g., an agonist that induces NO production) to the cells. Continue to acquire images at regular intervals.

-

Controls (Optional): For positive control experiments, treat cells with an NO donor after probe loading. For negative control experiments, pre-incubate cells with a NOS inhibitor before probe loading and stimulation.

-

Image Analysis: Quantify the fluorescence intensity of individual cells or regions of interest using appropriate image analysis software.

Signaling Pathways

This compound is a valuable tool for investigating the activity of nitric oxide synthases (NOS), the enzymes responsible for NO production. The two major isoforms involved in many cellular signaling pathways are endothelial NOS (eNOS) and inducible NOS (iNOS).

Endothelial Nitric Oxide Synthase (eNOS) Signaling Pathway

eNOS is constitutively expressed in endothelial cells and is a key regulator of vascular tone. Its activation is primarily regulated by intracellular calcium levels and phosphorylation events.

Inducible Nitric Oxide Synthase (iNOS) Signaling Pathway

iNOS is not typically present in resting cells but its expression is induced by pro-inflammatory cytokines and microbial products. Once expressed, iNOS produces large amounts of NO for prolonged periods.

Conclusion

This compound is a powerful and versatile fluorescent probe for the detection and quantification of nitric oxide in biological systems. Its cell-permeability, intracellular trapping mechanism, and specific reaction with NO-derived species make it a valuable tool for researchers in various fields, including cell biology, pharmacology, and drug discovery. By understanding the core principles of its fluorescence and following robust experimental protocols, scientists can effectively utilize this probe to unravel the complex roles of nitric oxide in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Detection of endothelial nitric oxide release with the 2,3-diaminonapthalene assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Fluorometric determination of nitrite with 2,3-diaminonaphthalene by reverse phase HPLC under alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aurone-derived 1,2,3-triazoles as potential fluorescence molecules in vitro - RSC Advances (RSC Publishing) [pubs.rsc.org]

DAN-1 EE Hydrochloride: A Technical Guide to its Chemical Properties, Structure, and Application as a Nitric Oxide Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAN-1 EE hydrochloride (ethyl 4-[[(3-aminonaphthalen-2-yl)amino]methyl]benzoate;hydrochloride) is a cell-permeable fluorescent indicator utilized for the bioimaging of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes.[1][2] This guide provides a comprehensive overview of its chemical properties, structure, and mechanism of action, along with a generalized protocol for its application in the detection of intracellular nitric oxide.

Chemical Properties and Structure

This compound is the hydrochloride salt of the ethyl ester of DAN-1. The ethyl ester group enhances the molecule's cell permeability.[1][3] Once inside the cell, it is believed to be hydrolyzed by intracellular esterases to the less permeable DAN-1, effectively trapping the probe within the cell.[1][3]

Chemical Structure

-

IUPAC Name: ethyl 4-[[(3-aminonaphthalen-2-yl)amino]methyl]benzoate;hydrochloride[4]

-

Molecular Formula: C₂₀H₂₁ClN₂O₂[4]

-

Molecular Weight: 356.85 g/mol [2]

-

Synonyms: DAN-1 EE (hydrochloride), Ethyl 4-[(3-amino-2-naphthyl)aminomethyl]benzoate hydrochloride[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₁ClN₂O₂ | [4] |

| Molecular Weight | 356.85 g/mol | [2] |

| Monoisotopic Mass | 356.1291556 Da | [4] |

| Appearance | Solid | [No specific source, inferred] |

| Purity | ≥95% | [1][3] |

| λmax | 251 nm | [1][3] |

| Excitation Wavelength | 360-380 nm | [1][3] |

| Emission Wavelength | 420-450 nm | [1][3] |

Solubility

| Solvent | Approximate Solubility |

| DMF | ~30 mg/mL |

| DMSO | ~30 mg/mL |

| Ethanol | ~30 mg/mL |

| PBS (pH 7.4) | ~0.5 mg/mL |

Mechanism of Action

The functionality of this compound as a nitric oxide probe is a two-step process. First, the cell-permeable DAN-1 EE enters the cell. Inside the cell, intracellular esterases cleave the ethyl ester group, converting it to the less membrane-permeable DAN-1. This process effectively traps the probe inside the cell, allowing for the accumulation of the probe and enhancing the detection signal.

In the second step, the 2,3-diaminonaphthalene (B165487) core of DAN-1 reacts with nitric oxide (NO) in the presence of oxygen. This reaction forms a stable and highly fluorescent triazole derivative. The intensity of the fluorescence emitted is directly proportional to the concentration of nitric oxide, allowing for its quantification and visualization.

Experimental Protocols

Preparation of Reagents

-

This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1-10 mM) in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. Store the stock solution at -20°C, protected from light.

-

Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (typically in the range of 1-10 µM) in a suitable buffer or cell culture medium. Protect the working solution from light.

General Protocol for Intracellular NO Detection in Cultured Cells

-

Cell Culture: Plate cells on a suitable culture vessel (e.g., glass-bottom dishes, microplates) and culture until they reach the desired confluency.

-

Cell Treatment: If applicable, treat the cells with experimental compounds to induce or inhibit nitric oxide production. Include appropriate positive and negative controls.

-

Loading with DAN-1 EE:

-

Remove the culture medium and wash the cells once with a warm physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)).

-

Add the this compound working solution to the cells.

-

Incubate the cells for a sufficient period (e.g., 30-60 minutes) at 37°C in the dark to allow for probe uptake and de-esterification. The optimal incubation time should be determined empirically.

-

-

Washing: Remove the loading solution and wash the cells two to three times with the warm physiological buffer to remove any extracellular probe.

-

Fluorescence Measurement:

-

Fluorescence Microscopy: Mount the cells on a fluorescence microscope equipped with a suitable filter set (Excitation: ~360-380 nm, Emission: ~420-450 nm). Capture images to visualize the intracellular distribution of the fluorescent signal.

-

Fluorometric Plate Reader: For quantitative analysis, use a microplate reader to measure the fluorescence intensity of the cell populations in each well.

-

Conclusion

This compound is a valuable tool for the detection and imaging of intracellular nitric oxide. Its cell-permeable nature and the subsequent intracellular trapping mechanism provide a sensitive method for studying the role of NO in various biological systems. While a detailed synthesis protocol is not widely published, its application, based on established principles for similar fluorescent probes, offers a robust methodology for researchers in the fields of cell biology, pharmacology, and drug development. Proper optimization of experimental conditions is crucial for obtaining reliable and reproducible results.

References

An In-depth Technical Guide to the Cell Permeability of DAN-1 EE Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cell permeability and application of DAN-1 EE hydrochloride, a crucial tool for the bioimaging of nitric oxide (NO). Understanding its mechanism of action and the protocols for its use is essential for accurate and reproducible experimental outcomes in research and drug development.

Introduction to this compound

This compound is a cell-permeable fluorescent indicator designed for the detection and imaging of nitric oxide in living cells. As a derivative of 2,3-diaminonaphthalene (B165487) (DAN), it offers a sensitive method for quantifying NO levels. Its cell-permeable nature is attributed to the ethyl ester group, which facilitates its passage across the cell membrane.

Mechanism of Action and Cellular Transformation

The functionality of this compound hinges on a two-step intracellular process. Initially, the molecule, in its ethyl ester form, readily diffuses across the plasma membrane into the cell's interior. Once inside the cytoplasm, it is metabolically transformed by the action of intracellular esterases. These enzymes cleave the ethyl ester group, converting DAN-1 EE into its less cell-permeable form, DAN-1. This entrapment mechanism is crucial as it prevents the leakage of the probe back out of the cell, ensuring a more stable and robust fluorescent signal.

The trapped DAN-1 is the active sensor for nitric oxide. In the presence of NO, DAN-1 undergoes a chemical reaction to form a highly fluorescent triazole derivative. The intensity of the fluorescence emitted is directly proportional to the concentration of nitric oxide within the cell, allowing for both qualitative visualization and quantitative measurement.

Physicochemical and Spectral Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Formal Name | 4-[[(3-amino-2-naphthalenyl)amino]methyl]-benzoic acid, ethyl ester, monohydrochloride |

| Molecular Formula | C₂₀H₂₀N₂O₂ • HCl |

| Molecular Weight | 356.9 g/mol |

| Excitation Wavelength | 360-380 nm |

| Emission Wavelength | 420-450 nm |

| Solubility (DMF) | ~30 mg/ml |

| Solubility (DMSO) | ~30 mg/ml |

| Solubility (Ethanol) | ~30 mg/ml |

| Solubility (PBS, pH 7.4) | ~0.5 mg/ml |

Experimental Protocol for Intracellular Nitric Oxide Detection

This section provides a detailed methodology for the use of this compound in cultured cells for the detection of intracellular nitric oxide.

Reagents and Materials

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO) or Ethanol for stock solution preparation

-

Phosphate-buffered saline (PBS) or other suitable physiological buffer

-

Cell culture medium appropriate for the cell line

-

Cultured cells (e.g., endothelial cells, macrophages)

-

Fluorescence microscope or plate reader with appropriate filter sets

-

Nitric oxide donor (e.g., S-nitroso-N-acetyl-penicillamine - SNAP) as a positive control (optional)

-

Nitric oxide synthase inhibitor (e.g., L-NAME) as a negative control (optional)

Experimental Workflow

The following diagram illustrates the general workflow for using this compound to measure intracellular nitric oxide.

Caption: Experimental workflow for intracellular nitric oxide detection.

Detailed Steps

-

Stock Solution Preparation: Prepare a stock solution of this compound in the range of 1-10 mM in anhydrous DMSO or ethanol. Store the stock solution at -20°C, protected from light.

-

Cell Seeding: Seed the cells of interest onto a suitable culture vessel (e.g., 96-well plate, glass-bottom dish) at a density that will result in a sub-confluent monolayer on the day of the experiment. Allow the cells to adhere and grow for 24-48 hours.

-

Compound Treatment: If investigating the effect of a compound on NO production, replace the culture medium with fresh medium containing the test compound at the desired concentration. Include appropriate vehicle controls. Incubate for the desired treatment period.

-

Loading of DAN-1 EE:

-

Dilute the this compound stock solution in a serum-free medium or a suitable physiological buffer (e.g., PBS) to a final working concentration, typically in the range of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

-

Remove the culture medium from the cells and wash once with the physiological buffer.

-

Add the DAN-1 EE working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing: After the loading period, gently wash the cells two to three times with the physiological buffer to remove any excess, non-internalized probe.

-

Incubation for De-esterification: Add fresh physiological buffer to the cells and incubate for an additional 15-30 minutes at 37°C to allow for complete hydrolysis of the ethyl ester by intracellular esterases.

-

Fluorescence Measurement:

-

Microscopy: Image the cells using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission wavelengths of the DAN-1-triazole product (Excitation: ~375 nm, Emission: ~450 nm).

-

Plate Reader: Quantify the fluorescence intensity using a fluorescence microplate reader with the appropriate excitation and emission settings.

-

-

Data Analysis: The fluorescence intensity is proportional to the intracellular nitric oxide concentration. Compare the fluorescence signals from treated cells to those of control cells to determine the effect of the treatment on NO production.

Application in Studying Signaling Pathways

This compound is a valuable tool for investigating signaling pathways in which nitric oxide acts as a second messenger. A primary example is the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway.

In this pathway, the binding of agonists (e.g., acetylcholine, bradykinin) to their receptors on endothelial cells activates nitric oxide synthase (NOS). NOS produces NO, which then diffuses to adjacent smooth muscle cells. In the smooth muscle cells, NO activates soluble guanylyl cyclase (sGC), which in turn catalyzes the conversion of GTP to cGMP. The subsequent rise in cGMP levels leads to the activation of protein kinase G (PKG) and ultimately results in smooth muscle relaxation and vasodilation.

By using this compound, researchers can directly measure the production of NO in response to various stimuli and investigate the upstream regulation of NOS. This information is critical for understanding the role of the NO/cGMP pathway in various physiological and pathological processes.

The following diagram illustrates the NO/cGMP signaling pathway and the point at which this compound is used for measurement.

Caption: The NO/cGMP signaling pathway and the role of DAN-1 EE.

A Technical Guide to In Vitro Nitrite Measurement Using DAN-1 EE Hydrochloride

For researchers, scientists, and drug development professionals, the accurate quantification of nitrite (B80452) (NO₂⁻) in biological samples is a critical aspect of studying the multifaceted roles of nitric oxide (NO) in physiology and pathology. As a stable oxidation product of NO, nitrite serves as a key indicator of NO production. This guide provides an in-depth overview of DAN-1 EE hydrochloride, a fluorescent probe for nitrite detection, and compares it with other established methods.

Introduction to Nitrite Detection

Nitric oxide is a transient signaling molecule with a very short half-life, making its direct measurement challenging. Consequently, researchers often quantify its more stable breakdown products, nitrite and nitrate (B79036) (NO₃⁻). Various methods exist for this purpose, broadly categorized into colorimetric and fluorometric assays. This compound belongs to the latter, offering a sensitive alternative for in vitro nitrite measurement.

This compound: A Fluorescent Probe for Nitrite

This compound is a cell-permeable derivative of 2,3-diaminonaphthalene (B165487) (DAN), a well-established fluorescent reagent for nitrite quantification.[1] The ethyl ester (EE) moiety enhances its ability to cross cell membranes for intracellular applications. However, for in vitro assays with cell lysates or supernatants, the core reactive component is the diaminonaphthalene structure.

Mechanism of Action

The detection of nitrite using this compound is a two-step process. First, under acidic conditions, nitrite is converted to a nitrosonium ion (NO⁺). This reactive species then reacts with the diamino groups of the naphthalene (B1677914) ring to form a stable and highly fluorescent triazole product, 1H-naphthotriazole.[2][3] The intensity of the fluorescence emitted is directly proportional to the nitrite concentration in the sample.

For in vitro applications using this compound, it is presumed that the ethyl ester is hydrolyzed to expose the reactive amine groups, or that the reaction proceeds with the esterified form. The fundamental reaction with nitrite remains consistent with that of 2,3-diaminonaphthalene.

Caption: Mechanism of nitrite detection by this compound.

Quantitative Data and Method Comparison

The selection of a nitrite detection assay depends on factors such as sensitivity, sample matrix, and available equipment. The following tables summarize the key quantitative parameters of the DAN-based fluorescent method and compare it with the commonly used Griess colorimetric assay and another analytical technique, Ion Chromatography.

| Parameter | This compound / DAN Assay | Source |

| Excitation Wavelength | 360-380 nm | [1][4] |

| Emission Wavelength | 420-450 nm | [1][4] |

| Detection Limit | ~10 nM - 500 nM | [1][5] |

| Linear Range | 0.02 - 10 µM | [6] |

Table 1: Quantitative specifications for the this compound / DAN fluorescent assay.

| Feature | DAN-based Fluorescent Assay | Griess Colorimetric Assay | Ion Chromatography (IC) |

| Principle | Formation of a fluorescent triazole | Diazotization reaction forming a colored azo dye | Anion exchange separation with conductivity or UV detection |

| Detection Limit | High sensitivity (nM range) | Moderate sensitivity (~0.5-2.5 µM)[7] | High sensitivity (µg/L or low µM range)[4][8] |

| Instrumentation | Fluorescence microplate reader or spectrofluorometer | Spectrophotometer or colorimetric microplate reader | Ion chromatography system with a conductivity or UV detector |

| Throughput | High (96-well plate compatible) | High (96-well plate compatible) | Lower (sequential sample analysis) |

| Interferences | Potential for background fluorescence from samples | Compounds that interfere with the diazotization reaction; less suitable for samples with high protein content without deproteinization[7] | High concentrations of other anions (e.g., chloride) can interfere with conductivity detection, though UV detection can mitigate this[4] |

Table 2: Comparison of in vitro nitrite detection methods.

Experimental Protocols

Below are detailed methodologies for performing in vitro nitrite measurements using a DAN-based fluorescent assay and the Griess assay.

Protocol 1: Fluorescent Nitrite Assay using a DAN-based Reagent

This protocol is adapted from established procedures for 2,3-diaminonaphthalene (DAN) and can be applied for this compound in in vitro samples.[1][9]

Materials:

-

This compound or 2,3-diaminonaphthalene (DAN)

-

Sodium nitrite (NaNO₂) standard

-

Hydrochloric acid (HCl) or other suitable acid

-

Sodium hydroxide (B78521) (NaOH)

-

96-well black microplate

-

Fluorescence microplate reader

-

Sample (e.g., cell culture supernatant, deproteinized cell lysate)

Procedure:

-

Standard Curve Preparation:

-

Prepare a stock solution of sodium nitrite (e.g., 1 mM) in deionized water.

-

Perform serial dilutions to create a standard curve ranging from the expected sample concentrations (e.g., 0-10 µM).

-

Add 50 µL of each standard to the wells of the 96-well plate in triplicate.

-

-

Sample Preparation:

-

If using cell lysates, deproteinize the samples to prevent interference. This can be done using ultrafiltration (e.g., with 10 kDa MWCO filters).

-

Add 50 µL of your samples to the wells in triplicate.

-

-

Reagent Preparation:

-

Prepare the DAN working solution (e.g., dissolve DAN in a suitable solvent like DMSO and then dilute in an acidic buffer). Note: Follow the manufacturer's specific instructions for this compound concentration and solvent.

-

-

Reaction:

-

Add 50 µL of the DAN working solution to each well containing standards and samples.

-

Incubate the plate for 10-15 minutes at room temperature, protected from light.

-

-

Fluorescence Measurement:

-

Add a stop solution (e.g., NaOH) to enhance the fluorescence signal, as per some protocols.

-

Measure the fluorescence using an excitation wavelength in the range of 360-380 nm and an emission wavelength in the range of 420-450 nm.

-

-

Data Analysis:

-

Subtract the blank reading from all standard and sample readings.

-

Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve.

-

Determine the nitrite concentration in the samples from the standard curve.

-

Caption: Experimental workflow for the fluorescent DAN-based nitrite assay.

Protocol 2: Griess Colorimetric Assay

The Griess assay is a widely used colorimetric method for nitrite determination.[10]

Materials:

-

Griess Reagent Kit (containing Sulfanilamide and N-(1-naphthyl)ethylenediamine solutions)

-

Sodium nitrite (NaNO₂) standard

-

96-well clear microplate

-

Colorimetric microplate reader

-

Sample (e.g., cell culture supernatant, deproteinized plasma)

Procedure:

-

Standard Curve Preparation:

-

Prepare a nitrite standard curve (e.g., 0-100 µM) in the same buffer as your samples.

-

Add 50 µL of each standard to the wells of the 96-well plate in triplicate.

-

-

Sample Preparation:

-

Add 50 µL of your samples to the wells in triplicate.

-

-

Griess Reaction:

-

Add 50 µL of the Sulfanilamide solution to all wells.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of the N-(1-naphthyl)ethylenediamine (NED) solution to all wells.

-

Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.

-

-

Absorbance Measurement:

-

Measure the absorbance at approximately 540 nm within one hour.

-

-

Data Analysis:

-

Subtract the blank reading from all standard and sample readings.

-

Plot the absorbance of the standards against their concentrations.

-

Determine the nitrite concentration in the samples from the standard curve.

-

Caption: Experimental workflow for the colorimetric Griess nitrite assay.

Conclusion

This compound, through its reactive diaminonaphthalene core, provides a highly sensitive fluorescent method for the in vitro quantification of nitrite. Its main advantage over the traditional Griess assay is its lower limit of detection, making it suitable for samples with low nitrite concentrations. However, the choice of assay should be guided by the specific requirements of the experiment, including the sample type, expected nitrite concentration range, and the availability of instrumentation. For robust and reliable results, it is crucial to perform proper sample preparation, including deproteinization, and to always include a standard curve in the same matrix as the samples.

References

- 1. cellbiolabs.com [cellbiolabs.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. biotium.com [biotium.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. NO2 /NO3 Assay Kit-FX(Fluorometric) -2,3-Diaminonaphthalene Kit- NK08 manual | DOJINDO [dojindo.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Biological Applications of DAN-1 EE Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DAN-1 EE hydrochloride, a key analytical tool for the detection and bioimaging of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. This document details the compound's mechanism of action, experimental protocols for its use, and key quantitative data for researchers in cellular biology, pharmacology, and drug development.

Introduction

This compound (Ethyl 4-[[(3-amino-2-naphthyl)aminomethyl]benzoate hydrochloride) is a cell-permeable fluorescent indicator designed for the specific detection of nitric oxide in living cells and biological systems.[1][2] It belongs to the family of aromatic ortho-diamine-based probes, which react with NO under aerobic conditions to yield a highly fluorescent triazole product. Its ethyl ester (EE) formulation allows for efficient loading into cells, where it is subsequently hydrolyzed by intracellular esterases into its membrane-impermeable form, DAN-1, ensuring its retention within the cellular environment for imaging.[1][2] This property makes it a valuable tool for real-time visualization of intracellular NO production.

Physicochemical and Spectroscopic Properties

The utility of this compound as a fluorescent probe is defined by its chemical and spectral characteristics. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| Formal Name | 4-[[(3-amino-2-naphthalenyl)amino]methyl]-benzoic acid, ethyl ester, monohydrochloride | [3] |

| CAS Number | 1049720-51-5 | [3] |

| Molecular Formula | C₂₀H₂₀N₂O₂ • HCl | [3] |

| Formula Weight | 356.9 g/mol | [3] |

| Excitation Wavelength | 360-380 nm | [4] |

| Emission Wavelength | 420-450 nm | [4] |

| Solubility (approx.) | DMF: ~30 mg/ml; DMSO: ~30 mg/ml; Ethanol: ~30 mg/ml; PBS (pH 7.4): 0.5 mg/ml | [4] |

Mechanism of Nitric Oxide Detection

The detection of NO by this compound is a multi-step process that leverages both cellular machinery and a specific chemical reaction.

-

Cellular Uptake: The ethyl ester group renders the DAN-1 EE molecule lipophilic, allowing it to passively diffuse across the cell membrane into the cytosol.[1][2]

-

Intracellular Activation: Once inside the cell, ubiquitous intracellular esterases cleave the ethyl ester bond, converting DAN-1 EE into its carboxylate form, DAN-1.[1][2] This process traps the probe within the cell, as the charged carboxylate group significantly reduces its membrane permeability.[1][2]

-

Reaction with NO: In the presence of oxygen, nitric oxide (NO) is oxidized to dinitrogen trioxide (N₂O₃). The ortho-diamino group on the naphthalene (B1677914) core of DAN-1 reacts with N₂O₃ in a nitrosation reaction, which is followed by cyclization to form a stable and highly fluorescent triazole derivative.[1] This reaction provides the "turn-on" fluorescent signal indicative of NO presence.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in cell-based assays for nitric oxide detection.

Reagent Preparation

-

This compound Stock Solution: Prepare a 1-10 mM stock solution in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or ethanol.

-

Note: To avoid degradation, store the stock solution at -20°C, protected from light and moisture. The solution's stability will depend on storage conditions but should be stable for at least one year.

-

-

Loading Buffer: A common loading buffer is Krebs-Ringer-HEPES (KRH) buffer or Hank's Balanced Salt Solution (HBSS) containing 10 mM HEPES, pH 7.4. The choice of buffer may depend on the specific cell type and experimental conditions.

Protocol for Cellular NO Detection

This protocol provides a general workflow for imaging NO production in adherent cells. Optimization of probe concentration and incubation times is recommended for each cell type and experimental setup.

-

Cell Culture: Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or 96-well imaging plates) and culture until they reach the desired confluency.

-

Probe Loading:

-

Dilute the this compound stock solution into the pre-warmed loading buffer to a final concentration of 1-10 µM.

-

Remove the culture medium from the cells and wash once with the loading buffer.

-

Add the DAN-1 EE loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light. This allows for cellular uptake and de-esterification.

-

-

Washing: After incubation, remove the loading solution and wash the cells two to three times with fresh, pre-warmed loading buffer to remove any extracellular probe.

-

Stimulation and Imaging:

-

Add the loading buffer or experimental medium to the cells. If applicable, add the stimulus (e.g., an NO donor like SNAP or a physiological agonist that induces endogenous NO production) to the cells.

-

Immediately begin imaging using a fluorescence microscope equipped with filters appropriate for the probe's excitation (360-380 nm) and emission (420-450 nm) wavelengths.[4]

-

Acquire images at regular intervals to monitor the change in fluorescence intensity over time, which corresponds to the rate of NO production.[1][2]

-

Data Interpretation and Considerations

-

Selectivity: Aromatic ortho-diamine probes like DAN-1 are known for their high selectivity for NO (via N₂O₃) over other reactive nitrogen species (RNS) and reactive oxygen species (ROS), making them robust tools for specific NO detection.[5]

-

Controls: It is crucial to include appropriate controls. A negative control (unstimulated cells) helps establish baseline fluorescence. A positive control, using a known NO donor, can confirm that the probe is responsive in the experimental system. Additionally, pretreating cells with an NO synthase (NOS) inhibitor (like L-NAME) can verify that the observed signal is due to enzymatic NO production.[6]

-

Limitations: The reaction of DAN-1 with NO is irreversible, meaning it measures the cumulative production of NO over time rather than dynamic, real-time fluctuations in concentration. Furthermore, the reaction is dependent on oxygen for the formation of the reactive N₂O₃ intermediate. Experiments in hypoxic or anoxic conditions may yield an attenuated signal.

Conclusion

This compound is a powerful and specific fluorescent probe for the bioimaging of nitric oxide. Its cell-permeable design and subsequent intracellular trapping mechanism allow for sensitive detection of NO in living cells. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can effectively utilize this tool to investigate the intricate roles of nitric oxide signaling in health and disease. and disease.

References

- 1. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 2. Development of a Fluorescent Indicator for the Bioimaging of Nitric Oxide [jstage.jst.go.jp]

- 3. This compound | C20H21ClN2O2 | CID 16211360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fluorescent probes for nitric oxide and hydrogen peroxide in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chinesechemsoc.org [chinesechemsoc.org]

DAN-1 EE hydrochloride excitation and emission spectra

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral properties and functional application of DAN-1 EE hydrochloride, a key fluorescent indicator for the bioimaging of nitric oxide (NO).

Core Spectral Properties

This compound is utilized for its fluorescent properties to detect and quantify nitric oxide in biological systems. Upon reaction with NO in the presence of an amine, it forms a fluorescent triazole derivative. The key spectral characteristics are summarized below.

| Property | Wavelength (nm) |

| Excitation Range | 360-380[1][2] |

| Emission Range | 420-450[1][2] |

Mechanism of Action and Experimental Workflow

DAN-1 EE (hydrochloride) is a cell-permeable molecule that serves as a probe for the detection of nitric oxide (NO).[1][2] Its utility in cellular assays is based on a two-step intracellular process. Initially, the cell-permeable DAN-1 EE enters the cell. Inside the cell, ubiquitous intracellular esterases cleave the ethyl ester group, converting DAN-1 EE into the less cell-permeable DAN-1.[1][2] This transformation effectively traps the probe within the cell, minimizing signal loss due to leakage. The intracellular DAN-1 then reacts with nitric oxide to produce a fluorescent triazole product, which can be detected by fluorescence microscopy or spectroscopy.

Experimental Protocol: Fluorometric Determination of Nitric Oxide

The following is a generalized protocol for the use of this compound in the detection of intracellular nitric oxide. This protocol is based on established methodologies for similar fluorescent probes.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) for stock solution preparation

-

Phosphate-buffered saline (PBS) or other appropriate buffer (pH 7.4)

-

Cell culture medium

-

Cells of interest

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Preparation of DAN-1 EE Stock Solution: Prepare a stock solution of this compound in high-quality, anhydrous DMSO or ethanol.[1][2] Typical concentrations range from 1 to 10 mM. Store the stock solution at -20°C, protected from light.

-

Cell Seeding: Seed the cells of interest in a suitable format for fluorescence measurement (e.g., 96-well plate for a plate reader or chamber slides for microscopy) and allow them to adhere overnight.

-

Loading of DAN-1 EE:

-

Dilute the DAN-1 EE stock solution in a physiological buffer or cell culture medium to the desired final working concentration (typically in the low micromolar range).

-

Remove the culture medium from the cells and wash once with the buffer.

-

Add the DAN-1 EE loading solution to the cells and incubate for a specific period (e.g., 30-60 minutes) at 37°C, protected from light. This allows for cellular uptake and de-esterification.

-

-

Nitric Oxide Stimulation (Optional): If investigating stimulated NO production, wash the cells to remove excess probe and then treat with the stimulating agent in a fresh buffer or medium.

-

Fluorescence Measurement:

-

Microplate Reader: Measure the fluorescence intensity using an excitation wavelength in the range of 360-380 nm and an emission wavelength in the range of 420-450 nm.[1][2]

-

Fluorescence Microscope: Capture images using appropriate filter sets for the excitation and emission wavelengths of the fluorescent product.

-

-

Data Analysis: Quantify the change in fluorescence intensity as an indicator of nitric oxide production. For stimulated samples, compare the fluorescence to that of unstimulated control cells.

Signaling Pathway Visualization

This compound is a direct probe for nitric oxide and does not directly participate in or modulate a specific signaling pathway. Instead, it is used to measure the output of pathways that lead to the production of nitric oxide. A common pathway leading to NO production involves the activation of nitric oxide synthase (NOS) by calcium-calmodulin.

References

Methodological & Application

Application Notes and Protocols for DAN-1 EE Hydrochloride in Cellular Microscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of DAN-1 EE hydrochloride, a cell-permeant fluorescent probe for the detection of nitric oxide (NO) in live-cell imaging applications. Detailed protocols for cell loading, microscopy, and a summary of its physicochemical properties are presented to facilitate its effective use in research and drug development.

Introduction

This compound is a valuable tool for the real-time visualization of intracellular nitric oxide, a critical signaling molecule involved in a myriad of physiological and pathological processes. As the ethyl ester derivative of 2,3-diaminonaphthalene (B165487) (DAN), DAN-1 EE readily crosses cell membranes. Once inside the cell, it is hydrolyzed by intracellular esterases to the less membrane-permeable DAN-1. In the presence of nitric oxide, DAN-1 is converted to the highly fluorescent triazole, 1H-naphtho[2,3-d]triazole, enabling the detection of NO production.

Physicochemical and Spectral Properties

A summary of the key properties of this compound is provided in the table below for quick reference.

| Property | Value | Reference |

| Full Chemical Name | 4-[[(3-amino-2-naphthalenyl)amino]methyl]-benzoic acid, ethyl ester, monohydrochloride | [1] |

| Molecular Formula | C₂₀H₂₀N₂O₂ · HCl | [1] |

| Molecular Weight | 356.9 g/mol | [1] |

| Excitation Wavelength | 360-380 nm | [1] |

| Emission Wavelength | 420-450 nm | [1] |

| Solubility | DMSO: ~30 mg/mL, Ethanol: ~30 mg/mL, DMF: ~30 mg/mL, PBS (pH 7.4): ~0.5 mg/mL | [1] |

Signaling Pathway and Detection Mechanism

The detection of nitric oxide by this compound involves a multi-step process within the cell. The following diagram illustrates this pathway.

Experimental Protocols

Reagent Preparation

1. This compound Stock Solution (10 mM):

-

Dissolve 3.57 mg of this compound in 1 mL of anhydrous DMSO.

-

Mix by vortexing until fully dissolved.

-

Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

2. Imaging Buffer:

-

Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer is recommended. Ensure the buffer is at a physiological pH (7.2-7.4).

-

For some applications, phenol (B47542) red-free media can be used to reduce background fluorescence.

Cell Loading Protocol for Microscopy

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

-

Cell Seeding: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture until they reach the desired confluency (typically 50-70%).

-

Preparation of Loading Solution:

-

Thaw an aliquot of the 10 mM this compound stock solution.

-

Dilute the stock solution in pre-warmed (37°C) imaging buffer or serum-free culture medium to a final working concentration. A starting concentration of 5-10 µM is recommended.

-

-

Cell Loading:

-

Remove the culture medium from the cells.

-

Wash the cells once with pre-warmed imaging buffer.

-

Add the DAN-1 EE loading solution to the cells.

-

Incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

-

-

Washing:

-

Remove the loading solution.

-

Wash the cells two to three times with pre-warmed imaging buffer to remove any extracellular probe.

-

-

Imaging:

-

Add fresh, pre-warmed imaging buffer to the cells.

-

Proceed with live-cell imaging using a fluorescence microscope equipped with a filter set appropriate for DAPI or similar UV-excitable dyes (Excitation: ~370 nm, Emission: ~435 nm).

-

Experimental Workflow

The following diagram outlines the key steps in the cell loading and imaging protocol.

Cytotoxicity Considerations

General Protocol for Cytotoxicity Assessment (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency within the assay duration.

-

Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 1 µM to 100 µM) for the same duration as your planned imaging experiment. Include untreated and vehicle-treated (DMSO) controls.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals.

-

Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the untreated control.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low fluorescence signal | - Inefficient loading- Low NO production- Incorrect filter set | - Increase incubation time or probe concentration- Use a positive control (e.g., NO donor like SNAP)- Verify microscope filter specifications |

| High background fluorescence | - Incomplete washing- Autofluorescence from media or cells | - Increase the number of wash steps- Use phenol red-free imaging medium- Acquire a background image from an unstained region |

| Cell death or morphological changes | - Cytotoxicity of the probe or solvent | - Perform a cytotoxicity assay to determine the optimal concentration- Ensure the final DMSO concentration is low (<0.1%) |

Conclusion

This compound is a powerful tool for the microscopic visualization of intracellular nitric oxide. By following the detailed protocols and considering the factors outlined in these application notes, researchers can effectively utilize this probe to investigate the complex roles of NO in cellular biology. Optimization of the loading conditions and assessment of potential cytotoxicity are critical for obtaining reliable and reproducible results.

References

Application Notes and Protocols for DAN-1 EE Hydrochloride Staining in Cultured Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAN-1 EE hydrochloride is a cell-permeable fluorescent probe designed for the detection and bioimaging of nitric oxide (NO) in living cells. As a derivative of 2,3-diaminonaphthalene (B165487) (DAN), it offers a valuable tool for investigating the roles of NO in various physiological and pathological processes. Upon entering the cell, the ethyl ester (EE) group of DAN-1 EE is cleaved by intracellular esterases, transforming it into the less membrane-permeable DAN-1. This process effectively traps the probe within the cell. In the presence of nitric oxide, DAN-1 undergoes a chemical reaction to form a highly fluorescent triazole derivative, which can be visualized and quantified using fluorescence microscopy. The excitation and emission wavelengths for the fluorescent product are approximately 360-380 nm and 420-450 nm, respectively.[1][2]

Product Information

| Property | Value |

| Full Name | 4-[[(3-amino-2-naphthalenyl)amino]methyl]-benzoic acid, ethyl ester, monohydrochloride |

| Synonyms | DAN-1 EE (hydrochloride) |

| Molecular Formula | C₂₀H₂₀N₂O₂ · HCl |

| Molecular Weight | 356.9 g/mol |

| Excitation Wavelength | 360-380 nm |

| Emission Wavelength | 420-450 nm |

| Solubility | Soluble in DMSO, DMF, and Ethanol |

Mechanism of Action

The following diagram illustrates the mechanism of action of this compound for the detection of nitric oxide in cultured cells.

References

Application Notes and Protocols for Preparing DAN-1 EE Hydrochloride Working Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAN-1 EE hydrochloride is a cell-permeable fluorescent probe designed for the bioimaging of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. Upon entering living cells, the ethyl ester (EE) group of this compound is cleaved by intracellular esterases, trapping the resulting probe, DAN-1, within the cell. In the presence of nitric oxide and oxygen, DAN-1 undergoes a chemical reaction to form a highly fluorescent triazole derivative. This fluorescence can be detected and quantified to measure intracellular NO production. Accurate preparation of the working solution from a stock solution is paramount for reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation and use of this compound working solutions.

Physicochemical and Solubility Data

Proper preparation of a stock solution is the first critical step. The following table summarizes the key properties of this compound to ensure accurate weighing and solvent selection.[1][2]

| Property | Value |

| Chemical Name | 4-[[(3-amino-2-naphthalenyl)amino]methyl]-benzoic acid, ethyl ester, monohydrochloride |

| CAS Number | 1049720-51-5 |

| Molecular Formula | C₂₀H₂₀N₂O₂ · HCl |

| Molecular Weight | 356.85 g/mol |

| Purity | ≥95% |

| Solubility | DMSO: ~30 mg/mLDMF: ~30 mg/mLEthanol: ~30 mg/mLPBS (pH 7.4): ~0.5 mg/mL |

| Excitation Wavelength | ~360-380 nm |

| Emission Wavelength | ~420-450 nm |

| Appearance | Solid powder |

Experimental Protocols

I. Preparation of a 10 mM Stock Solution

It is recommended to prepare a concentrated stock solution in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO). This stock solution can then be stored for extended periods and diluted to the desired working concentration before each experiment.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Vortex mixer

-

Calibrated micropipettes

Procedure:

-

Weighing the Compound: Accurately weigh out a small amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.57 mg of the compound (Molecular Weight = 356.85 g/mol ). Given the challenges of accurately weighing such a small amount, it is advisable to weigh a larger mass (e.g., 10 mg) and dissolve it in a proportionally larger volume of DMSO.[3]

-

Dissolving the Compound: Add the weighed this compound to a microcentrifuge tube. Add the calculated volume of anhydrous DMSO.

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots in a tightly sealed container at -20°C or -80°C for long-term storage. Under these conditions, the stock solution is expected to be stable for at least one year.

II. Preparation of the Working Solution

The working solution is prepared by diluting the stock solution in a suitable buffer or cell culture medium immediately before use. The optimal working concentration can vary depending on the cell type and experimental conditions, but a general range is provided below.

Materials:

-

10 mM this compound stock solution in DMSO

-

Physiological buffer (e.g., Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)) or cell culture medium

-

Sterile microcentrifuge tubes or multi-well plates

-

Calibrated micropipettes

Procedure:

-

Determine the Final Working Concentration: A typical starting working concentration for live cell imaging of nitric oxide is in the range of 5-20 µM.[4][5] It is recommended to perform a concentration optimization experiment to determine the ideal concentration for your specific cell line and experimental setup.

-

Dilution: On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature. Dilute the stock solution into the desired buffer or cell culture medium to achieve the final working concentration. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of buffer or medium.

-

Mixing: Gently mix the working solution by pipetting up and down or by gentle vortexing.

-

Immediate Use: It is crucial to use the working solution immediately after preparation to ensure its stability and efficacy.

III. Staining Protocol for Cultured Cells

This protocol provides a general guideline for staining adherent cells in a multi-well plate format.

Materials:

-

Cultured cells on coverslips or in a multi-well plate

-

Prepared this compound working solution

-

Physiological buffer or cell culture medium

-

Fluorescence microscope

Procedure:

-

Cell Culture: Plate the cells at an appropriate density in a suitable culture vessel and allow them to adhere and grow.

-

Experimental Treatment: If applicable, treat the cells with your experimental compounds to induce or inhibit nitric oxide production.

-

Washing: Gently wash the cells once or twice with warm physiological buffer or serum-free medium to remove any residual serum or treatment media.

-

Loading with this compound: Remove the wash buffer and add the freshly prepared this compound working solution to the cells.

-

Incubation: Incubate the cells at 37°C for a recommended time of 15-30 minutes, protected from light.[6] The optimal incubation time may need to be determined empirically for your specific cell type.

-

Washing: After incubation, gently wash the cells two to three times with warm physiological buffer to remove any excess probe.

-

Imaging: Add fresh, warm buffer or medium to the cells. Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission wavelengths of the fluorescent product (Excitation: ~360-380 nm, Emission: ~420-450 nm).

Diagrams

Caption: Experimental workflow for preparing and using this compound.

Caption: Mechanism of nitric oxide detection by this compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Simultaneous Nitric Oxide and Dehydroascorbic Acid Imaging by Combining Diaminofluoresceins and Diaminorhodamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Live Cell Staining -Cellstain- FDA | CAS 596-09-8 Dojindo [dojindo.com]

Application Notes and Protocols for Imaging Intracellular Nitric Oxide with DAN-1 EE Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. Its transient nature and low physiological concentrations make its direct detection challenging. DAN-1 EE hydrochloride is a cell-permeable fluorescent probe designed for the detection of intracellular nitric oxide. This document provides detailed application notes and protocols for its use in cellular imaging studies.

Principle of Detection

This compound is a non-fluorescent molecule that readily crosses the cell membrane. Once inside the cell, it is hydrolyzed by intracellular esterases to its membrane-impermeable form, DAN-1. In the presence of nitric oxide and oxygen, the o-diamine moiety of DAN-1 undergoes a nitrosation reaction to form a highly fluorescent triazole derivative. The resulting fluorescence intensity is directly proportional to the concentration of intracellular nitric oxide, allowing for its visualization and relative quantification using fluorescence microscopy.

Data Presentation

| Property | Value |

| Full Chemical Name | 4-[[(3-amino-2-naphthalenyl)amino]methyl]-benzoic acid, ethyl ester, monohydrochloride |

| Molecular Formula | C₂₀H₂₀N₂O₂ · HCl |

| Molecular Weight | 356.9 g/mol [1][2] |

| CAS Number | 1049720-51-5[1][2] |

| Excitation Wavelength | 360-380 nm[1][2] |

| Emission Wavelength | 420-450 nm[1][2] |

| Quantum Yield (Φ) | Not readily available in literature |

| Molar Extinction Coefficient (ε) | Not readily available in literature |

| Dissociation Constant (Kd) for NO | Not readily available in literature |

| Solubility | Soluble in DMF (~30 mg/ml), DMSO (~30 mg/ml), and Ethanol (~30 mg/ml). Sparingly soluble in PBS (pH 7.4) (~0.5 mg/ml).[1][2] |

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the mechanism of intracellular nitric oxide detection using this compound.

Caption: Mechanism of this compound for intracellular NO detection.

Experimental Workflow

The diagram below outlines the key steps for imaging intracellular nitric oxide using this compound.

Caption: Workflow for intracellular NO imaging with this compound.

Experimental Protocols

Reagent Preparation

1. This compound Stock Solution (10 mM):

-

This compound has a molecular weight of 356.9 g/mol .

-

To prepare a 10 mM stock solution, dissolve 3.57 mg of this compound in 1 mL of anhydrous DMSO.

-

Mix by vortexing until fully dissolved.

-

Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

2. Imaging Buffer:

-

A common imaging buffer is Hanks' Balanced Salt Solution (HBSS) or a phosphate-buffered saline (PBS) supplemented with calcium and magnesium (e.g., 1 mM CaCl₂, 0.5 mM MgCl₂).

-

Ensure the buffer is at physiological pH (7.2-7.4).

Cell Loading and Imaging Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

1. Cell Seeding:

-

Seed cells on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) at a density that will result in 50-70% confluency on the day of the experiment.

-

Allow cells to adhere and grow overnight in a CO₂ incubator at 37°C.

2. Induction of Nitric Oxide Production (Optional):

-

If studying stimulated NO production, replace the culture medium with fresh medium containing the desired stimulus (e.g., lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for macrophages).

-

Incubate for the appropriate time to induce NO synthase (NOS) expression and activity. A negative control (unstimulated cells) should always be included.

3. Loading with this compound:

-

Prepare a working solution of this compound by diluting the 10 mM stock solution in pre-warmed imaging buffer to a final concentration of 5-10 µM.

-

Remove the culture medium from the cells and wash once with pre-warmed imaging buffer.

-

Add the DAN-1 EE working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light. The optimal loading time and concentration may vary between cell types and should be determined empirically.

4. Washing:

-

After incubation, remove the loading solution and wash the cells two to three times with pre-warmed imaging buffer to remove any extracellular probe.

5. Fluorescence Microscopy:

-

Immediately proceed to imaging.

-

Use a fluorescence microscope equipped with a filter set appropriate for the excitation and emission wavelengths of the DAN-1 triazole product (Excitation: ~370 nm, Emission: ~435 nm). A DAPI filter set is often suitable.

-

Acquire images using a consistent set of parameters (e.g., exposure time, gain) for all experimental conditions to allow for accurate comparison of fluorescence intensity.

6. Data Analysis:

-

Quantify the fluorescence intensity of individual cells or regions of interest using appropriate image analysis software (e.g., ImageJ/Fiji).

-

The change in fluorescence intensity relative to control cells provides a measure of the intracellular nitric oxide concentration.

Important Considerations and Limitations

-

Autofluorescence: Cells can exhibit endogenous fluorescence, particularly in the blue/green spectrum. It is essential to acquire images of unstained cells (autofluorescence control) to determine the background fluorescence.

-